1,9-Dibromononane

Physical property α,ω-dibromoalkane procurement specification

1,9-Dibromononane (CAS 4549-33-1, molecular formula C₉H₁₈Br₂, molecular weight 286.05 g/mol) is a linear α,ω-dibromoalkane characterized by terminal bromine atoms positioned at opposite ends of a saturated nine-carbon chain. At ambient temperature (20–25 °C), the compound exists as a clear colorless to slightly yellow liquid, distinguishing it from the C8 analog (liquid) and the C10 analog (low-melting solid at 25–27 °C).

Molecular Formula C9H18Br2
Molecular Weight 286.05 g/mol
CAS No. 4549-33-1
Cat. No. B1346018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dibromononane
CAS4549-33-1
Molecular FormulaC9H18Br2
Molecular Weight286.05 g/mol
Structural Identifiers
SMILESC(CCCCBr)CCCCBr
InChIInChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
InChIKeyWGAXVZXBFBHLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,9-Dibromononane (CAS 4549-33-1): Physical Properties and Procurement Specifications for the C9 α,ω-Dibromoalkane


1,9-Dibromononane (CAS 4549-33-1, molecular formula C₉H₁₈Br₂, molecular weight 286.05 g/mol) is a linear α,ω-dibromoalkane characterized by terminal bromine atoms positioned at opposite ends of a saturated nine-carbon chain [1]. At ambient temperature (20–25 °C), the compound exists as a clear colorless to slightly yellow liquid, distinguishing it from the C8 analog (liquid) and the C10 analog (low-melting solid at 25–27 °C) . Key physical specifications include a melting point of −2 °C, a boiling point range of 285–288 °C at atmospheric pressure, a density of approximately 1.407–1.410 g/mL at 25 °C, and a refractive index (n²⁰/D) of 1.496 [1]. As a bifunctional electrophile, the compound serves primarily as a nine-carbon spacer or crosslinking agent in organic synthesis, polymer chemistry, and materials science applications .

Why 1,9-Dibromononane Cannot Be Freely Substituted by Other α,ω-Dibromoalkanes in Critical Applications


Although 1,9-dibromononane belongs to the homologous series of α,ω-dibromoalkanes (Br–(CH₂)ₙ–Br) and shares terminal bromine functionality with its C8, C10, and C7 analogs, simple substitution in formulations or synthetic protocols is frequently invalid. The nine-carbon spacer length is not an arbitrary design choice: chain-length variation alters melting point and physical state at ambient handling temperatures (C8 liquid; C9 liquid; C10 solid, m.p. 25–27 °C) , which impacts both processing conditions and dissolution kinetics . More critically, the precise methylene spacer length directly governs mesomorphic phase transition temperatures in liquid crystalline copolyethers, with each homolog—1,5-dibromopentane, 1,7-dibromoheptane, and 1,9-dibromononane—producing distinct isotropization temperature ranges and phase behaviors that cannot be linearly interpolated [1]. In crosslinked polyethyleneimine resins for heavy metal retention, the spacer length influences network architecture and resultant adsorption properties [2]. Substitution with an alternative chain length therefore constitutes a material design change requiring full re-optimization of the target system.

Quantitative Evidence Guide: Where 1,9-Dibromononane Demonstrates Measurable Differentiation from C8 and C10 α,ω-Dibromoalkane Analogs


Ambient Physical State Differentiation: 1,9-Dibromononane Remains Liquid Where 1,10-Dibromodecane Solidifies

1,9-Dibromononane exists as a clear colorless to slightly yellow liquid at standard ambient temperature (20–25 °C), with a melting point of −2 °C [1]. In direct contrast, the C10 homolog 1,10-dibromodecane (CAS 4101-68-2) is a white crystalline solid at room temperature with a melting point of 25–27 °C . This physical state divergence—liquid versus low-melting solid—occurs despite the compounds differing by only a single methylene unit. The C8 homolog 1,8-dibromooctane (CAS 4549-32-0) remains liquid like the C9 compound, establishing that the C9 position occupies a specific processing window where liquid handling is preserved while providing a longer spacer length than C8 .

Physical property α,ω-dibromoalkane procurement specification

Chain-Length-Dependent Mesomorphic Phase Transitions in Liquid Crystalline Copolyethers

In a systematic study of ternary copolyethers based on 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane (MBPE) polymerized with α,ω-dibromoalkanes of varying chain lengths, the incorporation of 1,9-dibromononane produced distinct mesomorphic phase behavior compared with homologs 1,5-dibromopentane and 1,7-dibromoheptane [1]. The resulting copolyethers—designated MBPE-5/13, MBPE-7/13, and MBPE-9/13—exhibited different liquid crystalline phase transition temperatures and mesophase stability ranges as a function of the flexible spacer length [2]. While the exact transition temperatures vary with copolymer composition, the C9 spacer produces a characteristic isotropization temperature window that cannot be achieved by interpolating between the C5 and C7 homologs; the conformational flexibility and odd–even effects of the methylene chain directly govern the thermal stability of the mesophase [3].

Liquid crystalline polymer mesomorphic phase transition copolyether synthesis

Spacer-Length-Dependent Metal Retention in Crosslinked Polyethyleneimine Resins

Polyethyleneimine (PEI) resins crosslinked with 1,9-dibromononane and subsequently N-alkylated with dimethyl sulfate have been systematically evaluated alongside resins prepared with the C10 analog 1,10-dibromodecane for the retention of copper(II) and uranium(VI) from aqueous solutions [1]. The crosslinking agent chain length influences the network architecture, which in turn affects pH-dependent metal retention profiles, maximum loading capacity, and elution characteristics [2]. While both crosslinkers produce functional resins, the C9 spacer yields a distinct combination of crosslinking density and chain flexibility that alters the accessibility of amine coordination sites relative to the C10-derived network [3]. Thermal stability of the resulting resins, as assessed by thermogravimetric analysis (TGA), also differs between C9- and C10-crosslinked materials due to variations in network density and the thermal degradation pathways of the alkyl bridges [4].

Heavy metal adsorption crosslinked resin polyethyleneimine support

Unique C–Br⋯π Host–Guest Interactions and Torsional Conformation in COP-1 Nanotube Inclusion Complexes

X-ray crystallographic analysis of the inclusion complex [Br(CH₂)₉Br⊂(P)-COP-1] reveals that 1,9-dibromononane threads into the chiral cavity of a covalent organic pillar (COP-1) nanotube, adopting a specific torsional conformation along the nine-carbon backbone [1]. The solid-state structure highlights a distinct C–Br⋯π interaction between the terminal bromine atoms and the aromatic walls of the host framework [2]. This threading behavior and the associated torsional angle pattern (depicted in Figure 4e of the reference) are a direct function of the nine-carbon chain length; the C10 analog 1,10-dibromodecane forms the inclusion complex [Br(CH₂)₁₀Br⊂(M)-COP-1] with the opposite chirality (M-enantiomer) of the COP-1 host, demonstrating that a single methylene unit difference dictates enantiomeric host selection [3]. The C9 guest is uniquely accommodated by the (P)-COP-1 nanotube, while the C10 guest pairs with the (M)-COP-1 nanotube.

Host-guest chemistry supramolecular assembly crystal engineering

Synthetic Intermediate in Fulvestrant API Manufacturing per Patent-Disclosed Route

A patent application (US 2015/0291652 A1) discloses an improved process for the preparation of Fulvestrant, an estrogen receptor antagonist used in breast cancer therapy, wherein 1,9-dibromononane serves as the specific alkylating agent to install the nine-carbon linker chain onto the steroid core [1]. In the claimed process, intermediate FUL-I is alkylated with 1,9-dibromononane in a suitable solvent in the presence of a base to yield the alkylated derivative FUL-II, which is subsequently converted to Fulvestrant [2]. The nine-carbon spacer length is pharmacophorically mandated by the target molecule's structure-activity relationship; substitution with 1,8-dibromooctane or 1,10-dibromodecane would yield the wrong homolog of Fulvestrant and is not acceptable for API manufacturing [3]. The patent explicitly claims the use of 1,9-dibromononane in this step without offering alternative spacer lengths as equivalents.

Pharmaceutical intermediate Fulvestrant synthesis alkylation reagent

Validated Application Scenarios for 1,9-Dibromononane Based on Peer-Reviewed and Patent Evidence


Synthesis of Thermotropic Liquid Crystalline Copolyethers with Tunable Mesophase Stability

1,9-Dibromononane serves as the flexible C9 spacer in the synthesis of liquid crystalline copolyethers based on 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl)ethane (MBPE). As documented by Percec and Tsuda (Macromolecules 1990, 23, 5–12), copolymerization of MBPE with 1,9-dibromononane yields copolyether MBPE-9/13, which exhibits distinct mesomorphic phase transition temperatures and isotropization behavior compared with analogs prepared using 1,5-dibromopentane (MBPE-5/13) or 1,7-dibromoheptane (MBPE-7/13) [1]. The nine-carbon spacer provides a specific conformational flexibility that tunes the thermal stability range of the liquid crystalline phase, making 1,9-dibromononane the spacer of choice when the target isotropization window lies outside the accessible range of the C5 or C7 homologs. This application scenario is validated by peer-reviewed characterization using DSC, wide-angle X-ray diffraction, and thermal optical polarized microscopy.

Crosslinking Agent for Polyethyleneimine-Based Heavy Metal Adsorption Resins

In the synthesis of functionalized polyethyleneimine (PEI) resins for copper(II) and uranium(VI) retention from aqueous solutions, 1,9-dibromononane acts as the crosslinking agent that establishes the network architecture governing metal-binding performance. Rivas et al. (Polymer Bulletin 1986, 16, 299–305) demonstrated that resins crosslinked with 1,9-dibromononane and subsequently N-alkylated with dimethyl sulfate exhibit pH-dependent retention profiles, maximum loading capacities, and thermal degradation behaviors that differ from those prepared with 1,10-dibromodecane [2]. The C9 spacer length influences the accessibility of amine coordination sites and the overall network density, making 1,9-dibromononane the appropriate crosslinker when the target resin requires the specific balance of chain flexibility and crosslinking density imparted by the nine-carbon bridge rather than the ten-carbon alternative.

Host-Guest Threading in Chiral Covalent Organic Pillar (COP-1) Nanotubes for Enantioselective Inclusion

1,9-Dibromononane functions as a size-selective linear guest in the solid-state threading of chiral covalent organic pillar (COP-1) nanotubes. X-ray crystallographic analysis (Liu et al., Nature Synthesis 2023, 2, 143–152) reveals that the C9 guest forms the inclusion complex [Br(CH₂)₉Br⊂(P)-COP-1], characterized by a specific C–Br⋯π interaction and a defined torsional conformation along the nine-carbon backbone [3]. Notably, the C10 analog 1,10-dibromodecane threads into the opposite enantiomer of the host, [Br(CH₂)₁₀Br⊂(M)-COP-1], demonstrating that the chain length dictates enantiomeric host selection. This application scenario is directly supported by single-crystal X-ray diffraction data and is relevant for researchers developing chiral separation media or templated supramolecular nanostructures where the C9 spacer is required to access the (P)-enantiomer of the COP-1 framework.

GMP Alkylating Agent in Fulvestrant (Faslodex®) API Manufacturing

In the patented improved process for Fulvestrant (US 2015/0291652 A1), 1,9-dibromononane is the specified alkylating reagent for installing the nine-carbon side chain onto the steroid intermediate FUL-I to produce FUL-II, a critical penultimate intermediate in the API synthesis [4]. The alkylation is performed in a suitable solvent (e.g., DMF) in the presence of a base (e.g., potassium carbonate) at 90 °C for 1.5 hours. The nine-carbon chain length is structurally mandated by the Fulvestrant pharmacophore; substitution with C8 or C10 analogs would produce non-identical compounds not approved for therapeutic use. This application scenario is validated by patent claims that explicitly designate 1,9-dibromononane as the alkylating agent without offering equivalent alternatives, establishing it as a procurement-critical reagent for any entity manufacturing Fulvestrant or its intermediates under GMP conditions.

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